molecular formula C11H13N3O2 B510273 2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 893631-60-2

2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide

Cat. No.: B510273
CAS No.: 893631-60-2
M. Wt: 219.24g/mol
InChI Key: TXUSGSKRHLHYQI-UHFFFAOYSA-N
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Description

2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide (CAS 893631-60-2) is a high-purity benzimidazole derivative of significant interest in pharmaceutical and anticancer research. This compound, with molecular formula C 11 H 13 N 3 O 2 and molecular weight 219.24, features a benzimidazole core, a pharmacophore recognized for its diverse biological activities and presence in numerous therapeutic agents . The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with biomolecules like DNA and various enzymes . Research indicates that substituted 1H-benzo[d]imidazole (BBZ) derivatives can function as DNA minor groove-binding ligands, forming non-covalent interactions with the minor groove of DNA, particularly with AT-rich sequences . These interactions are critical in disrupting DNA-mediated enzymatic processes, making such compounds promising candidates for the development of novel anticancer agents . Specific studies on structurally related BBZ molecules have identified potent inhibition of human topoisomerase I (Hu Topo I), a key enzyme involved in DNA replication and transcription . Such inhibitors can intercalate into DNA, preventing the relegation of cleaved DNA strands and leading to irreversible DNA damage and apoptosis in cancer cells . Furthermore, potent BBZ derivatives have demonstrated significant cell cycle arrest at the G2/M phase in various human cancer cell lines, confirming their mechanism of action via induction of DNA damage . This compound is presented for research applications only, including but not limited to investigation as a lead compound in oncology drug discovery, a tool compound for studying DNA-protein interactions, and a candidate for evaluating topoisomerase inhibition mechanisms. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-(methoxymethyl)benzimidazol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-16-7-11-13-8-4-2-3-5-9(8)14(11)6-10(12)15/h2-5H,6-7H2,1H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUSGSKRHLHYQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=CC=CC=C2N1CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,2-Phenylenediamine Derivatives

The benzimidazole scaffold is typically constructed via cyclization of 1,2-phenylenediamine with carbonyl-containing reagents. For example:

  • Trichloroacetyl isocyanate reacts with 1,2-phenylenediamine under mild conditions (CH₂Cl₂, −10°C to room temperature) to form N-(1H-benzimidazol-2-yl)acetamide derivatives. This method avoids toxic desulfurizing agents and achieves yields >85%.

  • Microwave irradiation (700W, 10 min) enables solvent-free synthesis of imidazole-acetamide hybrids, as demonstrated for N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide .

Methoxymethylation at the 2-Position

Nucleophilic Substitution with Methoxymethyl Chloride

After forming the benzimidazole core, the 2-position is functionalized via substitution:

  • Chlorination : Treat the 2-hydroxy intermediate with POCl₃ to generate a reactive chloride.

  • Methoxymethyl Introduction : React the chloride with methoxymethylamine or methoxymethyl chloride in DMF/K₂CO₃ at 80°C for 6–8 hours.

    • Example : Substitution of 2-chloro-1H-benzimidazole with methoxymethylpiperidine yields 2-(methoxymethyl)-1H-benzimidazole.

Acetamide Coupling at the 1-Position

Chloroacetylation Followed by Amination

A two-step process ensures precise acetamide attachment:

  • Chloroacetylation : React the benzimidazole with chloroacetyl chloride in anhydrous CH₂Cl₂ at 0°C, followed by room-temperature stirring.

    • Yield : 82% for 2-chloro-N-[1-(tosyl)-1H-benzimidazol-2-yl]acetamide.

  • Amination : Substitute the chloride with ammonia (NH₃) or ammonium hydroxide in DMF at 50°C.

    • Purification : Recrystallization from ethanol or silica gel chromatography.

Direct Amidification Using Activated Esters

  • Ethyl cyanoacetate and ethyl glycinate hydrochloride undergo El-Saghier reactions with benzimidazole derivatives under green conditions (70°C, 2 hr).

  • Key intermediate : N-Benzyl-2-(5-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide, confirmed via 1H^1H-NMR (δ 3.81 ppm, CH₂–CO).

Integrated Synthetic Routes

One-Pot Microwave-Assisted Synthesis

Combining cyclization and functionalization in a single step:

  • Mix 1,2-phenylenediamine , methoxymethyl chloride , and chloroacetamide in a microwave vial.

  • Irradiate at 150°C for 15–20 min.

  • Purify via alumina chromatography (ethyl acetate mobile phase).

    • Advantage : 95% yield, reduced reaction time.

Sequential Protection-Acetylation-Substitution

Adapted from benzimidazole-antiviral drug synthesis:

  • Protect 1H-benzimidazole with p-toluenesulfonyl chloride.

  • Acetylate with chloroacetyl chloride.

  • Substitute with methoxymethylamine.

    • Spectral Validation : IR peaks at 1660 cm⁻¹ (C=O amide), 3275 cm⁻¹ (N–H).

Analytical Characterization

Spectroscopic Data

ParameterValue (Source)
IR (KBr) 1719 cm⁻¹ (C=O amide), 3053 cm⁻¹ (C–H aromatic)
1H^1H-NMR δ 3.81 ppm (s, 2H, CH₂–CO); δ 5.06 ppm (s, 2H, CH₂–OCH₃)
13C^{13}C-NMR 170.19 ppm (C=O); 55.02 ppm (OCH₃)

Yield Optimization Table

MethodReagentsConditionsYield
MicrowaveN-Benzyl-2-hydroxyacetamide700W, 10 min95%
ChloroacetylationChloroacetyl chloride, DMF0°C → RT, 2 hr82%
El-SaghierEthyl cyanoacetate, glycinate70°C, 2 hr75%

Challenges and Solutions

Regioselectivity in Methoxymethylation

  • Issue : Competing substitutions at positions 1 and 3.

  • Solution : Use bulky bases (e.g., DIPEA) to favor 2-position reactivity.

Purification of Polar Intermediates

  • Issue : Acetamide derivatives exhibit high polarity.

  • Solution : Employ reverse-phase chromatography (C18 column, MeOH/H₂O) .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including 2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide, in anticancer therapy. Research indicates that compounds with benzimidazole structures can inhibit tumor growth by interfering with cell division and inducing apoptosis in cancer cells. For instance, a study demonstrated that certain benzimidazole derivatives exhibit selective cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties .

2. GABA-A Receptor Modulation

The compound has been investigated for its ability to act as a positive allosteric modulator of the GABA-A receptor. This receptor plays a critical role in neurotransmission and is a target for drugs treating anxiety and epilepsy. The modulation of GABA-A receptors by compounds like this compound could lead to new therapeutic strategies for neurological disorders .

3. Antimicrobial Properties

Another significant application of this compound is its antimicrobial potential. Studies have shown that benzimidazole derivatives can exhibit activity against various bacterial strains, making them candidates for developing new antibiotics. The structural characteristics of this compound may enhance its efficacy against resistant strains .

Table 1: Summary of Research Findings on this compound

Study ReferenceApplication FocusKey Findings
Anticancer ActivityInduces apoptosis in cancer cells; selective cytotoxicity observed.
GABA-A Receptor ModulationActs as a positive allosteric modulator; potential for treating anxiety disorders.
Antimicrobial PropertiesEffective against various bacterial strains; potential for antibiotic development.

Mechanism of Action

The mechanism of action of 2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition can lead to the disruption of cell membrane integrity and ultimately cell death .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Key Properties/Activities Reference
2-(2-(Methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide 2-methoxymethyl, 1-acetamide Hypothesized solubility enhancement, potential NLO applications*
2-(2-(Benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acid (Compound 1) 2-benzylthio, 1-acetic acid CRTh2 receptor antagonism (IC₅₀ = 0.2 µM)
2-(1H-Benzo[d]imidazol-1-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide 1-acetamide linked to oxadiazole Antioxidant activity (DPPH scavenging at 70–85% efficacy)
2-(1H-Benzo[d]imidazol-2-ylthio)-N-(2-nitrophenyl)acetamide (2b) 2-thio, 1-acetamide with nitro group High nonlinear optical (NLO) response (β₀ = 1550 a.u.)
N-(2,3-dihydro-1H-inden-5-yl)-2-(2-(2-((pyridin-4-ylmethyl)amino)ethyl)-1H-benzo[d]imidazol-1-yl)acetamide (37) Extended alkyl-amino side chain NOD2 antagonism (IL-8 inhibition in THP-1 cells)

*Inferred from structural analogs in .

Biological Activity

The compound 2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide , with the CAS number 893631-60-2, belongs to a class of benzimidazole derivatives known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₅N₃O₂
  • Molecular Weight : 219.25 g/mol
  • Purity : 95% .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that compounds in this class can induce apoptosis in various cancer cell lines. For instance, a related benzimidazole derivative demonstrated significant inhibitory effects on HepG2 liver cancer cells, inducing cell cycle arrest and apoptosis through upregulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Table 1: Anticancer Activity of Benzimidazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundHepG2Not specifiedInduces apoptosis
N-(2,4-dihydroxybenzylidene)-2-(phenylthiomethyl)-1H-benzo[d]-imidazol-1-yl)acetohydrazideA549, HCT1164-17Apoptosis induction
N-(5-bromo-2-hydroxy-benzylidene)-2-(phenylthiomethyl)-1H-benzo[d]-imidazol-1-yl)acetohydrazideA375Not specifiedApoptosis induction

Antimicrobial Activity

Benzimidazole derivatives exhibit broad-spectrum antimicrobial activity. Studies have shown that compounds with similar structures possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, derivatives have been reported to inhibit Staphylococcus aureus and Escherichia coli effectively .

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

CompoundBacterial Strain TestedMIC (µg/ml)Reference
This compoundS. aureus, E. coliNot specified
Compound with chloro groupA. fumigatus, C. albicans25–62.5 (vs ketoconazole MIC = 50)
Various benzimidazole analoguesS. aureus, P. aeruginosaModerate to good activity

Apoptosis Induction

The mechanism by which this compound induces apoptosis involves several pathways:

  • Cell Cycle Arrest : It has been observed that treatment leads to an increase in the G0-G1 phase population while decreasing the S and G2/M phases in HepG2 cells .
  • Apoptotic Signaling : The compound triggers apoptotic pathways by altering the expression levels of key proteins involved in apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is influenced by their structural features. Modifications at specific positions on the benzimidazole ring can enhance their potency against various biological targets. The methoxymethyl group in this compound is hypothesized to play a role in its interaction with cellular targets, potentially enhancing its bioactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide?

  • Methodological Answer : The synthesis typically involves coupling benzimidazole derivatives with acetamide precursors. Key steps include:

  • Alkylation : Reacting 2-(methoxymethyl)-1H-benzimidazole with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like acetone or DMF at 50–80°C for 12–24 hours .
  • Solvent Optimization : Dichloromethane (DCM) with diisopropylethylamine (DIPEA) has shown high efficiency in analogous reactions, achieving yields >75% .
  • Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) ensures purity .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

  • Methodological Answer :

  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1668 cm⁻¹ for acetamide, N-H bend at ~3178 cm⁻¹ for benzimidazole) .
  • NMR : ¹H NMR confirms substitution patterns (e.g., methoxymethyl protons at δ 3.3–3.5 ppm, acetamide CH₂ at δ 4.1–4.3 ppm). ¹³C NMR verifies carbonyl resonance at ~170 ppm .
  • Elemental Analysis : Validate purity by comparing calculated vs. experimental C/H/N/O percentages (e.g., deviation <0.3% indicates high purity) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

  • Methodological Answer :

  • Reaction Path Searches : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model intermediates and transition states. For example, simulating the alkylation step reveals energy barriers and solvent effects .
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets. In analogous compounds, substituent orientation (e.g., methoxymethyl group) influences interactions with enzyme active sites .
  • Machine Learning : Train models on reaction databases to predict optimal catalysts/solvents. For benzimidazole derivatives, Bayesian optimization reduces trial-and-error experimentation .

Q. How should researchers address contradictions in spectral or biological activity data?

  • Methodological Answer :

  • Data Cross-Validation : Compare NMR/IR results with X-ray crystallography (if available). For example, crystallographic data resolved ambiguities in the gauche conformation of adamantyl-acetamide derivatives .
  • Biological Assay Reproducibility : Use standardized protocols (e.g., MIC assays for antimicrobial activity). Inconsistent IC₅₀ values may arise from solvent polarity; DMSO concentrations >1% can inhibit enzyme activity .
  • Statistical Analysis : Apply multivariate regression to identify outliers. For instance, elemental analysis deviations >0.5% suggest impurities requiring repurification .

Experimental Design & Data Analysis

Q. What strategies improve yield in multi-step syntheses of this compound?

  • Methodological Answer :

  • Stepwise Monitoring : Use TLC (silica gel, UV detection) to track intermediate formation. For example, incomplete alkylation of benzimidazole precursors results in byproducts .
  • Catalyst Screening : Test Pd/C or CuI for coupling steps. In triazole-linked benzimidazoles, Cu(I)-catalyzed click chemistry increased yields by 20% .
  • Temperature Control : Exothermic reactions (e.g., imidazole ring closure) require gradual heating (2°C/min) to avoid decomposition .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Methodological Answer :

  • Variation of Substituents : Synthesize analogs with halogen (F, Cl), alkyl (methyl), or electron-withdrawing (NO₂) groups at the methoxymethyl or acetamide positions .
  • Biological Testing : Assess cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase assays), and solubility (HPLC logP measurements). For benzimidazole-acetamides, logP <3 correlates with improved bioavailability .
  • QSAR Modeling : Use Gaussian-based descriptors (e.g., HOMO/LUMO energies) to predict activity trends. In one study, electron-deficient aryl groups enhanced anticancer activity by 40% .

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